2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluor omethyl)phenyl]acetamide
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Overview
Description
2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a complex organic compound with significant potential in various scientific fields. This compound features a triazole ring, a chlorophenyl group, and a trifluoromethyl group, making it a unique and versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide. The chlorophenyl group is introduced via a substitution reaction, where a chlorine atom replaces a hydrogen atom on the phenyl ring. The trifluoromethyl group is added through a nucleophilic substitution reaction using trifluoromethyl iodide .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like hydroxyl or amino groups replace the chlorine atoms
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like hydroxide ions, ammonia; often in polar solvents
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of hydroxyl or amino derivatives
Scientific Research Applications
2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and chlorophenyl group play crucial roles in binding affinity and specificity. The trifluoromethyl group enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
- 2-amino-5-(4-chlorophenyl)-1,3,4-oxadiazole
- 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide stands out due to its unique combination of functional groups. The presence of both a triazole ring and a trifluoromethyl group provides enhanced stability, bioavailability, and specificity in binding to molecular targets. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C17H12Cl2F3N5OS |
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Molecular Weight |
462.3 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H12Cl2F3N5OS/c18-11-4-1-9(2-5-11)15-25-26-16(27(15)23)29-8-14(28)24-13-7-10(17(20,21)22)3-6-12(13)19/h1-7H,8,23H2,(H,24,28) |
InChI Key |
LMEDSXFUFAYXQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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